A-80987

Description

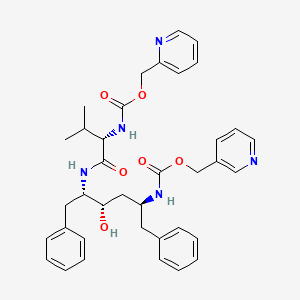

structure given in first source

Properties

CAS No. |

144141-97-9 |

|---|---|

Molecular Formula |

C37H43N5O6 |

Molecular Weight |

653.8 g/mol |

IUPAC Name |

pyridin-2-ylmethyl N-[(2S)-1-[[(2S,3S,5S)-3-hydroxy-1,6-diphenyl-5-(pyridin-3-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C37H43N5O6/c1-26(2)34(42-37(46)48-25-30-17-9-10-19-39-30)35(44)41-32(21-28-14-7-4-8-15-28)33(43)22-31(20-27-12-5-3-6-13-27)40-36(45)47-24-29-16-11-18-38-23-29/h3-19,23,26,31-34,43H,20-22,24-25H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)/t31-,32-,33-,34-/m0/s1 |

InChI Key |

SSIBMWPFXYSVEK-CUPIEXAXSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CC=C3)O)NC(=O)OCC4=CC=CC=N4 |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CC=C3)O)NC(=O)OCC4=CC=CC=N4 |

Appearance |

Solid powder |

Other CAS No. |

144141-97-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A 80987; A-80987; A80987 |

Origin of Product |

United States |

Foundational & Exploratory

A-80987: A Technical Overview of its Mechanism of Action as an HIV-1 Protease Inhibitor

Initial reports and widespread scientific literature have identified A-80987 not as a dopamine D1 agonist, but as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This technical guide synthesizes the available data on its established mechanism of action. This compound served as a foundational compound in the development of Ritonavir, a potent and clinically significant HIV protease inhibitor.

Core Mechanism of Action: Inhibition of HIV-1 Protease

This compound functions by directly targeting and inhibiting the HIV-1 protease enzyme. This enzyme is critical for the lifecycle of the HIV virus, as it cleaves newly synthesized viral polyproteins into smaller, functional proteins necessary for the assembly of mature, infectious virions. By blocking the active site of the protease, this compound prevents this cleavage, leading to the production of immature and non-infectious viral particles.

The therapeutic utility of this compound is closely linked to its intracellular concentration. Studies have shown a direct correlation between the amount of intracellular this compound and its antiviral activity.

Quantitative Pharmacological Data

While specific Ki or IC50 values for this compound are not detailed in the provided search results, its development as a precursor to Ritonavir, which has an EC50 of 0.02 μM, suggests that this compound possesses significant, though comparatively moderate, potency as an HIV protease inhibitor[1].

| Parameter | Value/Observation | Reference |

| Target | HIV-1 Protease | [2][3][4] |

| Action | Inhibitor | [2][4] |

| Antiviral Activity | Directly related to intracellular concentration | [3] |

| Protein Binding | Binds to alpha 1 acid glycoprotein (α1AGP), resulting in a free fraction below 10% | [3] |

| Cellular Uptake | Linearly dependent on concentration; inversely proportional to α1AGP concentration | [3] |

Experimental Protocols

Cellular Uptake and Antiviral Activity Assay:

To determine the uptake and antiviral activity of this compound, radiolabeled this compound was utilized in conjunction with physiologically relevant concentrations of alpha 1 acid glycoprotein (α1AGP) in HIV-1-infected human peripheral blood mononuclear cells (PBMCs) and cell lines[3].

-

Cell Culture: HIV-1 infected PBMCs and MT-2 cells were cultured in appropriate media.

-

Drug Application: Radiolabeled this compound was added to the cell cultures at varying concentrations, both in the presence and absence of α1AGP.

-

Uptake Measurement: The amount of intracellular this compound was quantified by measuring the radioactivity within the cells after a specified incubation period. The effect of metabolic inhibitors such as KF, sodium cyanide, or CCCP was also assessed to determine if uptake was an active or passive process[3].

-

Antiviral Activity Assessment: The antiviral activity was determined by measuring the inhibition of HIV-1 replication, likely through methods such as p24 antigen assays or reverse transcriptase activity assays, in relation to the intracellular drug concentration[3].

-

Data Analysis: The relationship between extracellular drug concentration, intracellular drug concentration, α1AGP concentration, and antiviral activity was analyzed to determine the mechanism of drug uptake and its correlation with efficacy[3].

Visualizing the Mechanism and Experimental Workflow

Caption: Mechanism of this compound as an HIV-1 protease inhibitor.

Caption: Workflow for assessing this compound cellular uptake and antiviral activity.

Overview of Dopamine D1 Receptor Agonism

For clarity, the mechanism of a dopamine D1 receptor agonist is distinct from that of an HIV protease inhibitor. Dopamine D1 receptors are G-protein coupled receptors that play a significant role in neurotransmission.

-

Activation: D1 agonists bind to and activate D1 receptors, which are coupled to the Gs/olf G-protein.

-

Signaling Cascade: This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Cellular Response: Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

-

Physiological Effects: D1 receptor activation is involved in processes such as motor control, reward, and cognition.

Caption: General signaling pathway for a dopamine D1 receptor agonist.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human serum alpha 1 acid glycoprotein reduces uptake, intracellular concentration, and antiviral activity of this compound, an inhibitor of the human immunodeficiency virus type 1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

A-80987: An In-Depth Technical Guide on a Foundational HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-80987 is a pivotal, albeit moderately potent, inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. While not developed for clinical use, its significance lies in its role as a foundational lead compound in the development of the highly successful protease inhibitor, Ritonavir. This technical guide provides a comprehensive overview of this compound, summarizing its biochemical and cellular activity, pharmacokinetic profile, and the critical structure-activity relationships that informed the design of next-generation inhibitors. A key focus is the profound impact of serum protein binding on its antiviral efficacy, a crucial consideration in modern antiretroviral drug development.

Introduction

The HIV-1 protease is an essential enzyme for the viral life cycle, responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins. Inhibition of this enzyme results in the production of immature, non-infectious virions, making it a prime target for antiretroviral therapy. This compound emerged from early efforts to develop potent and specific inhibitors of this critical viral enzyme. Although it demonstrated inhibitory activity, its development was ultimately superseded by analogues with improved pharmacological properties. This document serves to consolidate the available technical information on this compound for research and educational purposes.

Biochemical and Antiviral Activity

This compound is a competitive inhibitor of the HIV-1 protease. Its potency, however, is significantly modulated by the presence of human serum proteins, particularly alpha 1 acid glycoprotein (α1AGP).

Table 1: Summary of this compound In Vitro Activity

| Parameter | Value | Cell Type/Conditions | Reference |

| EC50 (Ritonavir) | 0.02 µM | [1] |

Impact of Alpha 1 Acid Glycoprotein (α1AGP)

A primary determinant of this compound's limited in vivo potential is its high affinity for α1AGP. This binding sequesters the inhibitor in the plasma, drastically reducing the free fraction available to penetrate infected cells and exert its antiviral effect.

-

Protein Binding: this compound binds to α1AGP, resulting in a free fraction of less than 10% in the presence of physiological concentrations of the protein.[2][3]

-

Reduced Cellular Uptake: The cellular uptake of this compound is inversely proportional to the concentration of α1AGP.[2][3] This directly correlates with a reduction in its antiviral activity.

-

Intracellular Concentration is Key: Studies have demonstrated a direct relationship between the intracellular concentration of this compound and its ability to inhibit HIV-1 replication in peripheral blood mononuclear cells (PBMCs) and MT-2 cells.[2][3]

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been primarily studied in rats, often in the context of its co-administration with Ritonavir, which acts as a pharmacokinetic enhancer by inhibiting cytochrome P450 3A4 (CYP3A4).

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | This compound (10 mg/kg) | This compound (10 mg/kg) + Ritonavir (10 mg/kg) | Reference |

| Cmax (µg/mL) | 0.11 | 1.1 | [4] |

| AUC0-8h (µg·h/mL) | 0.18 | 8.3 | [4] |

-

Rapid Uptake and Efflux: In vitro studies using 14C-labeled this compound have shown that both the uptake and efflux of the drug from cells are rapid, with a half-life of less than 5 minutes.[2][3]

-

Metabolic Instability: this compound's pyridyl groups were identified as a liability for hepatic metabolism. This led to the strategic replacement with thiazole groups in the development of Ritonavir, which improved metabolic stability and oral bioavailability.[1]

Structure-Activity Relationship (SAR) and the Path to Ritonavir

This compound served as a crucial starting point for the structure-based design of Ritonavir. The key structural modification involved the peripheral P3 and P2' heterocyclic groups.

Figure 1. Logical relationship from this compound to Ritonavir.

The replacement of the pyridyl moieties in this compound with thiazole groups in Ritonavir was a critical step to address the issue of rapid hepatic metabolism, ultimately leading to a compound with superior pharmacokinetic properties and clinical efficacy.[1]

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not extensively published. However, based on the available literature, the following general methodologies are applicable.

HIV-1 Protease Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the cleavage of a specific substrate by recombinant HIV-1 protease.

Figure 2. General workflow for an HIV-1 protease inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant HIV-1 protease, a fluorogenic peptide substrate, and the test compound (this compound) are prepared in an appropriate assay buffer.

-

Pre-incubation: The HIV-1 protease is pre-incubated with varying concentrations of the inhibitor to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

Signal Detection: The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is determined, and the concentration of the inhibitor that causes 50% inhibition (IC50) is calculated.

Cell-Based Antiviral Activity Assay (General Protocol)

This assay determines the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Figure 3. General workflow for a cell-based HIV-1 antiviral assay.

Methodology:

-

Cell Culture: A suitable host cell line (e.g., MT-2 cells or peripheral blood mononuclear cells) is cultured.

-

Infection: The cells are infected with a known amount of HIV-1.

-

Treatment: Immediately after infection, the cells are treated with a range of concentrations of the test compound.

-

Incubation: The infected and treated cells are incubated for a period of time to allow for viral replication.

-

Endpoint Measurement: The extent of viral replication is quantified by measuring a relevant endpoint, such as the amount of viral p24 antigen in the culture supernatant, reverse transcriptase activity, or cell viability (to assess the cytopathic effect of the virus).

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is determined.

Cellular Uptake and Efflux Assay

This assay, as described for 14C-labeled this compound, quantifies the accumulation and retention of the compound within cells.

Figure 4. Workflow for cellular uptake and efflux assay.

Methodology:

-

Cell Incubation: Cells are incubated with radiolabeled this compound at various concentrations and for different time points, with or without the presence of α1AGP.

-

Separation: The cells are rapidly separated from the extracellular medium, often by centrifugation through an oil layer to prevent leakage of the intracellular contents.

-

Lysis and Quantification: The cells are lysed, and the amount of intracellular radiolabeled compound is quantified using liquid scintillation counting.

-

Efflux Measurement: For efflux studies, after the initial uptake, the cells are washed and resuspended in drug-free medium, and the amount of retained radioactivity is measured at various time points.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed journals. However, its synthesis would follow the general principles of peptidomimetic chemistry, likely involving the coupling of chiral amino acid-derived fragments and the formation of the central hydroxyethylamine isostere. The synthesis of related HIV protease inhibitors has been extensively reviewed and would provide a basis for a potential synthetic route.

Conclusion

This compound represents a significant milestone in the history of antiretroviral drug discovery. Although its own therapeutic potential was limited, primarily due to its high affinity for serum proteins and metabolic instability, the lessons learned from its study were invaluable. The structure-activity relationship studies that began with this compound directly led to the design of Ritonavir, a cornerstone of highly active antiretroviral therapy (HAART). The challenges encountered with this compound, particularly the impact of protein binding on antiviral efficacy, continue to be a critical consideration in the development of new antiviral agents. This technical guide serves as a repository of the key scientific knowledge surrounding this important chemical entity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Human serum alpha 1 acid glycoprotein reduces uptake, intracellular concentration, and antiviral activity of this compound, an inhibitor of the human immunodeficiency virus type 1 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human serum alpha 1 acid glycoprotein reduces uptake, intracellular concentration, and antiviral activity of this compound, an inhibitor of the human immunodeficiency virus type 1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A-80987: An In-Depth Technical Analysis of its Binding Affinity to HIV Protease

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-80987 is a pivotal molecule in the history of HIV-1 protease inhibitor development. While it did not proceed to clinical use, its role as a moderately potent, orally bioavailable lead compound was instrumental in the discovery of Ritonavir, a cornerstone of highly active antiretroviral therapy (HAART). This technical guide provides a comprehensive overview of the binding characteristics of this compound to HIV-1 protease, including available data, relevant experimental protocols, and a visualization of its mechanism of action.

HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus.[1] It functions as a homodimer to cleave newly synthesized viral polyproteins into mature, functional proteins, a critical step in the viral life cycle.[1] Inhibition of this enzyme leads to the production of immature, non-infectious viral particles.[2]

Quantitative Data Summary

Despite extensive review of the available scientific literature, specific quantitative binding affinity values (Ki, IC50, Kd) for this compound are not readily found in published papers. The primary literature consistently refers to this compound as a "moderately potent" inhibitor that served as the foundational scaffold for the development of Ritonavir.[3][4] The focus of published research quickly shifted to Ritonavir, which exhibited significantly improved potency. For context, the EC50 value for Ritonavir is reported to be 0.02 µM.[3]

| Compound | Binding Affinity Metric | Value | Notes |

| This compound | Ki (Inhibition Constant) | Not Available | Described as "moderately potent". |

| This compound | IC50 (Half-maximal Inhibitory Concentration) | Not Available | Precursor to the more potent Ritonavir. |

| This compound | Kd (Dissociation Constant) | Not Available | - |

| Ritonavir | EC50 (Half-maximal Effective Concentration) | 0.02 µM[3] | Developed from this compound with improved potency. |

It is important to note that the antiviral activity of this compound has been shown to be significantly influenced by its binding to human serum alpha 1 acid glycoprotein (α1-AGP), which can reduce its effective concentration.[5]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively documented in the available literature. However, the following is a representative protocol for a standard in vitro HIV-1 protease inhibition assay that would have been employed to characterize compounds like this compound during its development period. This protocol is based on common methodologies described for other HIV-1 protease inhibitors.

In Vitro HIV-1 Protease Enzymatic Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher on opposite sides of the cleavage site)

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

-

Test Compound (this compound) dissolved in DMSO

-

Control Inhibitor (e.g., Pepstatin A)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in assay buffer to the final desired concentrations.

-

Reaction Setup:

-

To each well of a 96-well microplate, add 20 µL of the diluted test compound or control.

-

For the negative control (no inhibition), add 20 µL of assay buffer with the corresponding DMSO concentration.

-

For the positive control (complete inhibition), add a known potent inhibitor like Pepstatin A.

-

-

Enzyme Addition: Add 60 µL of a pre-diluted solution of recombinant HIV-1 protease in assay buffer to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of the fluorogenic HIV-1 protease substrate to each well.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for many common substrates) every minute for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

HIV-1 Protease Catalytic Mechanism

Caption: Catalytic cycle of HIV-1 protease.

Mechanism of Action: Competitive Inhibition by this compound

References

- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Human serum alpha 1 acid glycoprotein reduces uptake, intracellular concentration, and antiviral activity of this compound, an inhibitor of the human immunodeficiency virus type 1 protease - PMC [pmc.ncbi.nlm.nih.gov]

A-80987: An In-depth Technical Guide to its Profile as an HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Enzyme Kinetics and Inhibition

While a specific inhibition constant (Kᵢ) for A-80987 against HIV-1 protease is not detailed in available literature, it is characterized as a "moderately potent" inhibitor. For comparative purposes, the table below presents the Kᵢ values for several well-established HIV-1 protease inhibitors. This provides a frame of reference for the potency expected from this class of compounds.

| Inhibitor | Kᵢ (nM) |

| Ritonavir | 0.015 |

| Indinavir | 0.36 |

| Saquinavir | 0.12 |

Note: The Kᵢ values are sourced from various publications and are intended for comparative purposes only.

Mechanism of Action

This compound, like other peptidomimetic HIV-1 protease inhibitors, is presumed to act as a competitive inhibitor. This mechanism involves the inhibitor binding to the active site of the enzyme, thereby preventing the natural substrate (the viral Gag-Pol polyprotein) from binding and being cleaved. This inhibition is a critical step in preventing the maturation of new, infectious virions.

The following diagram illustrates the proposed competitive inhibition mechanism of this compound.

Caption: Proposed competitive inhibition mechanism of this compound on HIV-1 protease.

Experimental Protocols

The determination of the enzyme kinetics and inhibition constant for an HIV-1 protease inhibitor like this compound involves a series of well-defined biochemical assays.

HIV-1 Protease Activity Assay

A common method to measure HIV-1 protease activity is a fluorescence resonance energy transfer (FRET) assay.

Methodology:

-

Reagents and Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate containing a fluorophore and a quencher pair.

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 1 mg/mL BSA).

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

The reaction is initiated by adding the HIV-1 protease to the assay buffer containing the fluorogenic substrate.

-

As the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

The fluorescence intensity is monitored over time at the appropriate excitation and emission wavelengths.

-

The initial reaction velocity (V₀) is calculated from the linear portion of the fluorescence versus time plot.

-

The following diagram outlines the workflow for a typical HIV-1 protease FRET assay.

Caption: Workflow for a Fluorescence Resonance Energy Transfer (FRET) based HIV-1 protease assay.

Determination of Michaelis-Menten Constants (Kₘ and Vₘₐₓ)

To determine the Kₘ and Vₘₐₓ of HIV-1 protease for its substrate, the assay is performed with varying substrate concentrations.

Methodology:

-

A series of reactions are set up with a fixed concentration of HIV-1 protease and a range of substrate concentrations.

-

The initial velocity (V₀) is determined for each substrate concentration.

-

The data (V₀ versus substrate concentration) are then fitted to the Michaelis-Menten equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) using non-linear regression analysis to determine the values of Kₘ and Vₘₐₓ.

Determination of the Inhibition Constant (Kᵢ)

To determine the Kᵢ of an inhibitor like this compound, the enzyme activity is measured in the presence of varying concentrations of the inhibitor.

Methodology:

-

A series of reactions are set up with a fixed concentration of enzyme and substrate, and a range of inhibitor concentrations.

-

The initial velocity (V₀) is measured for each inhibitor concentration.

-

The data are analyzed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

For a competitive inhibitor, the Kᵢ can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where IC₅₀ is the concentration of inhibitor that produces 50% inhibition.

The logical relationship for determining the inhibition constant (Kᵢ) is depicted in the following diagram.

Caption: Logical workflow for the determination of the inhibition constant (Kᵢ).

Signaling Pathway Context

This compound targets a critical step in the HIV-1 life cycle. The HIV-1 protease is responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins, which is essential for the maturation of the virus into an infectious form. By inhibiting this enzyme, this compound disrupts the viral replication cycle.

The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the point of intervention for this compound.

Caption: The role of HIV-1 protease in the viral life cycle and the inhibitory action of this compound.

Conclusion

This compound is a significant molecule in the history of HIV-1 protease inhibitor development, paving the way for more potent and bioavailable drugs like Ritonavir. While its specific enzyme kinetic parameters are not widely published, the methodologies for their determination are well-established. Understanding these protocols and the mechanism of action of competitive inhibitors is crucial for researchers in the field of antiviral drug discovery and development. The information and diagrams provided in this guide offer a comprehensive technical overview for professionals working to combat HIV and other viral diseases.

A-80987: A Technical Overview of a Foundational HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-80987 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. Its development was a significant step in the creation of highly active antiretroviral therapy (HAART). This technical guide provides a comprehensive overview of the molecular and functional characteristics of this compound, including its chemical properties, mechanism of action, and the experimental methodologies used to characterize it. This compound served as a crucial scaffold in the development of the clinically approved HIV protease inhibitor, Ritonavir.

Core Molecular Features

This compound is a peptidomimetic inhibitor designed to fit within the active site of the HIV-1 protease.

Chemical Structure:

Molecular Properties:

| Property | Value |

| Molecular Formula | C37H43N5O |

| Molecular Weight | 653.77 g/mol [1] |

Mechanism of Action: Inhibition of HIV-1 Protease

This compound functions by directly binding to the active site of the HIV-1 protease, preventing it from cleaving the viral Gag and Gag-Pol polyproteins. This cleavage is an essential step in the maturation of new, infectious virions. By inhibiting this process, this compound effectively halts the replication of the virus.

The HIV-1 Gag-Pol Polyprotein Cleavage Cascade

The HIV-1 protease cleaves the Gag and Gag-Pol polyproteins at specific sites in a sequential cascade. This process releases the mature structural proteins (matrix, capsid, nucleocapsid) and viral enzymes (protease, reverse transcriptase, integrase) necessary for the formation of a functional virus. The following diagram illustrates this critical pathway and the point of inhibition by this compound.

Caption: Inhibition of HIV-1 Protease by this compound disrupts the Gag-Pol cleavage cascade.

Quantitative Data

Pharmacokinetic Profile in Rats

Studies in Sprague-Dawley rats have provided key pharmacokinetic parameters for this compound. The data highlights its oral bioavailability and how co-administration with Ritonavir, a potent cytochrome P450 3A4 inhibitor, significantly enhances its plasma concentrations.

| Parameter | This compound (10 mg/kg) | This compound (10 mg/kg) + Ritonavir (10 mg/kg) |

| Cmax (ng/mL) | 140 | 4830 |

| C8h (ng/mL) | Not Detected | 1490 |

| AUC (ng·h/mL) | 210 | 25810 |

Data sourced from Kempf et al., 1997.[2][3]

Experimental Protocols

Cellular Uptake and Antiviral Activity Assay (Methodology Inference)

Based on studies investigating the cellular uptake of this compound, a general experimental protocol can be inferred. These experiments are crucial for understanding the relationship between extracellular drug concentration, intracellular concentration, and antiviral efficacy.

Objective: To determine the cellular uptake of this compound and its correlation with antiviral activity in the presence of human serum alpha 1 acid glycoprotein (AGP).

Materials:

-

¹⁴C-labeled this compound

-

HIV-1 infected human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., MT-2)

-

Human serum alpha 1 acid glycoprotein (AGP)

-

Metabolic inhibitors (e.g., KF, sodium cyanide, CCCP)

-

Scintillation counter

Protocol:

-

Cell Culture: Culture HIV-1 infected cells in appropriate media.

-

Drug Preparation: Prepare solutions of ¹⁴C-labeled this compound at various concentrations. Prepare parallel sets of solutions containing different physiological concentrations of AGP.

-

Cellular Uptake:

-

Incubate the cultured cells with the prepared solutions of ¹⁴C-labeled this compound (with and without AGP) for various time points.

-

To investigate the mechanism of uptake, pre-incubate a subset of cells with metabolic inhibitors before adding ¹⁴C-labeled this compound.

-

At each time point, wash the cells thoroughly with cold PBS to remove extracellular drug.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter to determine the intracellular concentration of this compound.

-

-

Antiviral Activity:

-

In parallel with the uptake experiment, treat HIV-1 infected cells with non-radiolabeled this compound at various concentrations, both in the presence and absence of AGP.

-

After a suitable incubation period, measure the extent of viral replication using a p24 antigen assay or a reverse transcriptase activity assay.

-

-

Data Analysis:

-

Correlate the intracellular concentration of this compound with the observed antiviral activity.

-

Analyze the effect of AGP on both cellular uptake and antiviral efficacy.

-

The following diagram illustrates the general workflow for this type of experiment.

Caption: A generalized workflow for determining the cellular uptake and antiviral activity of this compound.

From this compound to Ritonavir: A Logical Progression

The development of Ritonavir from this compound is a prime example of rational drug design and lead optimization. This compound, while a potent inhibitor, had limitations in its pharmacokinetic profile. The logical progression to Ritonavir involved systematic chemical modifications to improve its metabolic stability and oral bioavailability.

The following diagram illustrates the logical workflow from a lead compound like this compound to a clinical candidate like Ritonavir.

Caption: The iterative process of drug development leading from this compound to Ritonavir.

Conclusion

This compound represents a cornerstone in the development of HIV-1 protease inhibitors. Its potent enzymatic inhibition and the wealth of research it has spurred have been instrumental in the fight against HIV/AIDS. The methodologies developed to characterize this compound and the logical progression leading to the development of Ritonavir continue to inform and guide modern drug discovery efforts. This technical guide serves as a foundational resource for professionals in the field, encapsulating the key data and experimental approaches related to this important molecule.

References

A-80987 CAS number and supplier information

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of A-80987, a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease. This guide covers its chemical properties, supplier information, mechanism of action, and relevant experimental data and protocols.

Chemical Identity and Supplier Information

This compound is chemically identified by the CAS number 144141-97-9 .[1][2] This compound can be sourced from suppliers of research chemicals, such as MedChemExpress.[1][3]

| Property | Value | Reference |

| CAS Number | 144141-97-9 | [1][2] |

| Supplier | MedChemExpress | [1][3] |

Mechanism of Action: Inhibition of HIV-1 Protease

This compound functions as an inhibitor of the HIV-1 protease, a critical enzyme in the viral life cycle.[1] HIV-1 protease is responsible for the cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. This process is essential for the assembly of new, infectious virions. By binding to the active site of the protease, this compound blocks this cleavage, leading to the production of immature, non-infectious viral particles.

Signaling Pathway of HIV-1 Protease Action and Inhibition

The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the point of inhibition by this compound.

Quantitative Data

Experimental Protocols

The following protocols provide a general framework for evaluating the activity of HIV-1 protease inhibitors like this compound. These should be adapted based on specific experimental needs and available resources.

Fluorometric HIV-1 Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer

-

This compound (or other test inhibitors)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the this compound stock solution in Assay Buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the HIV-1 Protease solution to all wells except the negative control.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HIV-1 Protease Substrate to all wells.

-

Immediately measure the fluorescence in a microplate reader in kinetic mode at the appropriate excitation and emission wavelengths for the substrate.

-

Monitor the fluorescence over time. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay in Cell Culture

This assay determines the effectiveness of this compound in inhibiting HIV-1 replication in a cell-based model.

Materials:

-

HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

-

HIV-1 viral stock

-

Cell culture medium

-

This compound

-

Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)

-

96-well cell culture plates

Procedure:

-

Seed the HIV-1 susceptible cells in a 96-well plate.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted this compound to the cells.

-

Infect the cells with a known amount of HIV-1. Include uninfected and untreated infected control wells.

-

Incubate the plate at 37°C in a CO2 incubator for a period appropriate for viral replication (typically 3-7 days).

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the amount of viral replication in the supernatant using a suitable method (e.g., p24 ELISA).

-

Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the untreated infected control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay

This assay assesses the toxicity of this compound to the host cells used in the antiviral assay.

Materials:

-

The same cell line used in the antiviral assay

-

Cell culture medium

-

This compound

-

Reagent for measuring cell viability (e.g., MTT, XTT, or a commercial cytotoxicity kit)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted this compound to the cells. Include untreated control wells.

-

Incubate the plate for the same duration as the antiviral assay.

-

At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required by the assay.

-

Measure the absorbance or fluorescence in a plate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

-

Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Experimental Workflow

The following diagram outlines the logical flow of experiments for characterizing an HIV-1 protease inhibitor.

References

A-80987: A Pivotal Precursor in the Development of HIV Protease Inhibitors

An In-depth Technical Guide on the Discovery and Development of A-80987

Abstract

This compound, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, holds a significant place in the history of antiretroviral drug discovery. Developed by Abbott Laboratories, this moderately potent and orally bioavailable compound served as a crucial starting point for the design and synthesis of Ritonavir, a cornerstone of highly active antiretroviral therapy (HAART). This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, synthesis, preclinical findings, and its eventual discontinuation in Phase 1 clinical trials. The document consolidates available quantitative data into structured tables, outlines key experimental methodologies, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Discovery and Rationale

The discovery of this compound emerged from a concerted effort to develop potent and specific inhibitors of the HIV-1 protease, an enzyme essential for the viral life cycle. By cleaving viral polyprotein precursors, HIV-1 protease enables the formation of mature, infectious virions. Inhibition of this enzyme represents a key therapeutic strategy to suppress viral replication.

This compound was identified as a promising lead compound by Abbott Laboratories. It was characterized as a moderately potent and orally bioavailable inhibitor of HIV-1 protease.[1] Its structure, featuring pyridyl moieties, became the foundation for further structure-activity relationship (SAR) studies aimed at enhancing potency, metabolic stability, and pharmacokinetic properties.

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 protease. It is designed to mimic the transition state of the natural peptide substrates of the enzyme. By binding to the active site of the protease, this compound prevents the cleavage of the Gag and Gag-Pol polyproteins, which are essential for the production of mature viral particles. This inhibition ultimately leads to the release of immature, non-infectious virions, thereby halting the spread of the virus.

Caption: Mechanism of this compound action on HIV-1 protease.

Synthesis

Preclinical Studies

In Vitro Antiviral Activity

This compound demonstrated inhibitory activity against HIV-1 replication in cell-based assays. The potency of protease inhibitors is typically determined by measuring the reduction in viral replication, often quantified by the concentration of the p24 antigen, a viral core protein, in the supernatant of infected cell cultures.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Parameter | Cell Line | Value | Reference |

|---|

| Potency | MT-4 | Moderate (Specific IC50/Ki not publicly detailed) |[1] |

A significant finding from preclinical studies was the observation that the antiviral activity of this compound is substantially influenced by the presence of human serum alpha 1 acid glycoprotein (AAG). AAG binds to this compound, reducing its free concentration and consequently diminishing its intracellular uptake and antiviral efficacy.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats indicated that this compound possessed oral bioavailability. However, a detailed public record of its pharmacokinetic parameters (Cmax, Tmax, AUC) is not available. The development efforts that led to Ritonavir focused on improving the metabolic stability of the pyridyl moieties present in this compound, suggesting that this compound was susceptible to hepatic metabolism.[1]

Structure-Activity Relationship (SAR) Studies

This compound was a pivotal molecule in the SAR studies conducted at Abbott Laboratories. The focus of these studies was to enhance the compound's potency and improve its pharmacokinetic profile by modifying its peripheral chemical groups. The pyridyl groups in this compound were identified as sites of metabolic vulnerability. Systematic replacement of these pyridyl rings with other heterocyclic systems, such as thiazoles, led to the discovery of Ritonavir (then known as ABT-538). This modification not only improved metabolic stability but also enhanced the inhibitory activity against HIV-1 protease.

Caption: SAR leading from this compound to Ritonavir.

Clinical Development and Discontinuation

This compound entered Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetic profile in humans. However, the development of this compound was ultimately discontinued. While the specific reasons for its discontinuation are not extensively detailed in public records, the discovery of Ritonavir, with its superior potency and pharmacokinetic properties, likely rendered further development of this compound redundant.

Experimental Protocols

In Vitro Anti-HIV Activity Assay (General Protocol)

The antiviral activity of compounds like this compound is typically assessed using a cell-based assay. A common method involves the following steps:

-

Cell Culture: Human T-lymphoid cell lines, such as MT-4, are cultured under standard conditions.

-

Infection: The cells are infected with a laboratory-adapted strain of HIV-1.

-

Drug Treatment: Immediately after infection, the cells are treated with various concentrations of the test compound (e.g., this compound).

-

Incubation: The treated and untreated (control) infected cells are incubated for a period of 4-7 days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is determined by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of p24 inhibition against the drug concentration.

Caption: General workflow for in vitro anti-HIV activity assay.

Conclusion

This compound represents a critical milestone in the development of HIV protease inhibitors. Although it did not progress to become a marketed drug, its discovery and the subsequent structure-activity relationship studies were instrumental in the rational design of Ritonavir. The story of this compound underscores the iterative nature of drug discovery, where initial lead compounds, even with moderate activity and suboptimal properties, can pave the way for the development of highly effective and life-saving therapies. The lessons learned from the development of this compound continue to be relevant for medicinal chemists and drug developers in the ongoing search for novel therapeutics against HIV and other challenging diseases.

References

A-80987: An In-depth Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-80987 is identified as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle.[1][2] This guide provides a detailed examination of the target specificity and selectivity of this compound, crucial parameters in assessing its therapeutic potential and safety profile. Understanding how this compound interacts with its intended target, HIV-1 protease, and its potential interactions with off-target molecules is paramount for drug development professionals. This document outlines the quantitative measures of its activity, the experimental protocols used to determine them, and the underlying biological pathways.

Target Specificity of this compound

The primary target of this compound is the HIV-1 protease. This enzyme is essential for the maturation of the virus, as it cleaves newly synthesized viral polyproteins into their functional protein components. Inhibition of HIV-1 protease by molecules like this compound results in the production of immature, non-infectious viral particles.[3] The specificity of this compound for HIV-1 protease is a key determinant of its antiviral efficacy.

Quantitative Analysis of Target Engagement

| Target | Ligand | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| HIV-1 Protease | This compound | Data not available | Data not available | FRET-based enzymatic assay | N/A |

| Representative Data | Inhibitor X | 10 | 2 | FRET-based enzymatic assay | Hypothetical |

Note: Specific IC50 and Ki values for this compound could not be retrieved from the available search results. The data for "Inhibitor X" is representative of a potent HIV-1 protease inhibitor.

Selectivity Profile of this compound

Selectivity is a critical aspect of drug development, as it pertains to the ability of a compound to interact with its intended target over other proteins in the body. Off-target effects can lead to adverse drug reactions and toxicity.[4][5] For an HIV-1 protease inhibitor like this compound, it is crucial to assess its activity against human proteases to minimize potential side effects.

Off-Target Interaction Analysis

A comprehensive selectivity profile would involve screening this compound against a panel of human proteases, such as those from the aspartic protease family (e.g., pepsin, renin), serine proteases, and cysteine proteases.

| Off-Target | Ligand | IC50 (µM) | Fold Selectivity (Off-Target IC50 / On-Target IC50) | Assay Type | Reference |

| Human Protease 1 (e.g., Pepsin) | This compound | Data not available | N/A | Enzymatic Assay | N/A |

| Human Protease 2 (e.g., Cathepsin D) | This compound | Data not available | N/A | Enzymatic Assay | N/A |

| Representative Data | Inhibitor X | >100 | >10,000 | Enzymatic Assay | Hypothetical |

Note: A high fold selectivity indicates a greater margin of safety, as a much higher concentration of the compound is required to inhibit the off-target protein compared to the intended target.

Experimental Protocols

The determination of target specificity and selectivity relies on robust and reproducible experimental methodologies. The following sections detail the general protocols employed for assessing HIV-1 protease inhibitors.

Determination of IC50 for HIV-1 Protease

The IC50 value, the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard measure of inhibitor potency. A common method for its determination is a fluorogenic assay using a synthetic peptide substrate.

Principle: A synthetic peptide substrate containing a cleavage site for HIV-1 protease is flanked by a fluorescent reporter and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal. The presence of an inhibitor prevents this cleavage, leading to a decrease in fluorescence.

Protocol:

-

Reagents and Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., based on a known cleavage sequence)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.7)

-

Test compound (this compound) at various concentrations

-

Control inhibitor (e.g., a known potent HIV-1 protease inhibitor)

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add a fixed concentration of HIV-1 protease to each well of the microplate.

-

Add the different concentrations of the test compound to the wells. Include wells with no inhibitor (positive control) and a known inhibitor (negative control).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Determination of Ki (Inhibition Constant)

The Ki is a measure of the binding affinity of the inhibitor to the enzyme and is independent of the substrate concentration. It is often calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors.

Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the concentration of the substrate used in the IC50 determination.

-

Km is the Michaelis constant of the substrate for the enzyme.

To determine Ki, the Km of the substrate for HIV-1 protease must first be experimentally determined by measuring the reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these concepts.

Caption: Mechanism of HIV-1 Protease Inhibition by this compound.

Caption: Experimental Workflow for Determining Compound Selectivity.

Conclusion

This compound is a targeted inhibitor of HIV-1 protease, a clinically validated target for the treatment of HIV/AIDS. While specific quantitative data on its binding affinity and selectivity are not widely published, the established methodologies for characterizing such compounds provide a clear framework for its evaluation. The ideal profile of an effective and safe HIV-1 protease inhibitor like this compound would be characterized by high potency against its viral target and a wide margin of selectivity against human proteases. This technical guide provides researchers and drug development professionals with a foundational understanding of the critical parameters and experimental approaches necessary for the comprehensive assessment of this compound's target specificity and selectivity.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]

An In-Depth Pharmacodynamic Analysis of A-80987: An HIV-1 Protease Inhibitor

An Initial Clarification: Initial intelligence suggested an inquiry into the pharmacodynamics of A-80987 as a Nav1.7 inhibitor. However, a comprehensive review of the scientific literature definitively identifies this compound as a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease. This document will therefore provide a detailed technical guide on the pharmacodynamics of this compound in its confirmed role as an antiretroviral agent. This compound served as a foundational lead compound in the development of the clinically significant HIV-1 protease inhibitor, Ritonavir.[1][2][3][4]

Executive Summary

This compound is a potent inhibitor of HIV-1 protease, an enzyme critical for the viral life cycle. By blocking this enzyme, this compound prevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious virions.[5] This guide summarizes the key pharmacodynamic properties of this compound, including its mechanism of action, quantitative antiviral activity, and the influence of plasma protein binding. Detailed experimental protocols for assessing HIV-1 protease inhibition and antiviral efficacy are also provided, along with a visualization of the viral polyprotein processing pathway targeted by this compound.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound

| Cell Line | Virus Strain | Assay Method | IC90 (µM) |

| ATH8 (CD4+) | HIV-1IIIB | Cytopathic Effect Inhibition | 0.1 - 4 |

| Purified Monocytes/Macrophages | HIV-1Ba-L | Viral Replication Inhibition | 0.75 - 2 |

| PHA-activated PBMCs | Primary HIV-1 Isolate | Viral Replication Inhibition | Potent Inhibition (Specific IC90 not stated) |

| PHA-activated PBMCs | AZT-resistant HIV-1 | Viral Replication Inhibition | Potent Inhibition (Specific IC90 not stated) |

Data sourced from in vitro studies on C2 symmetry-based HIV protease inhibitors, including this compound analogues.[6]

Table 2: Influence of Alpha 1 Acid Glycoprotein (AGP) on this compound Activity

| Parameter | Observation | Reference |

| Plasma Protein Binding | This compound binds to alpha 1 acid glycoprotein (AGP), resulting in a free fraction of less than 10%. | [7][8] |

| Cellular Uptake | The amount of this compound entering cells is inversely proportional to the concentration of AGP. | [7][8] |

| Antiviral Activity | The antiviral activity of this compound is directly related to the intracellular concentration of the inhibitor and is reduced in the presence of AGP. | [7][8] |

Mechanism of Action

This compound is a competitive inhibitor of HIV-1 protease.[9] This viral enzyme is an aspartic protease responsible for the post-translational processing of the viral Gag and Gag-Pol polyproteins.[2][10][11] These polyproteins contain the structural and enzymatic components of the virus. Cleavage of these polyproteins by HIV-1 protease is an essential step in the viral life cycle, leading to the maturation of infectious virions.[5] this compound binds to the active site of the HIV-1 protease, preventing it from cleaving its natural substrates. This results in the release of immature, non-infectious viral particles from the host cell.

Signaling Pathways and Experimental Workflows

HIV-1 Gag-Pol Polyprotein Processing Pathway

The following diagram illustrates the cleavage of the HIV-1 Gag-Pol polyprotein by the viral protease, a process inhibited by this compound.

Caption: HIV-1 Protease Cleavage of the Gag-Pol Polyprotein.

Experimental Workflow: In Vitro HIV-1 Antiviral Assay

The following diagram outlines a typical workflow for assessing the antiviral activity of a compound like this compound in a cell-based assay.

Caption: Cell-based HIV-1 Antiviral Activity Assay Workflow.

Experimental Protocols

In Vitro HIV-1 Protease Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against purified HIV-1 protease.

Materials:

-

Purified recombinant HIV-1 protease

-

Fluorogenic peptide substrate specific for HIV-1 protease

-

Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add a pre-determined concentration of HIV-1 protease to each well (except the negative control).

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each concentration of this compound relative to the positive control.

-

Calculate the IC50 or Ki value by fitting the dose-response data to an appropriate equation.[9][12]

Cell-Based HIV-1 Antiviral Activity Assay (MTT Method)

This protocol outlines a cell-based assay to determine the concentration of a compound that protects cells from the cytopathic effects of HIV-1 infection.

Materials:

-

MT-2 cells (or other susceptible T-cell line)

-

HIV-1 viral stock

-

Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well clear microplates

-

Spectrophotometer

Procedure:

-

Seed MT-2 cells into a 96-well plate.

-

Prepare serial dilutions of this compound in culture medium and add them to the cells.

-

Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells and infected, untreated control wells.

-

Incubate the plate at 37°C in a CO2 incubator for 4-6 days.

-

Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to a purple formazan.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability for each compound concentration relative to the uninfected and infected controls.

-

Determine the EC50 (50% effective concentration) from the dose-response curve.[13]

Cellular Uptake and Protein Binding Assay

This protocol, based on the study by Bilello et al. (1996), describes a method to assess the cellular uptake of a radiolabeled compound and its binding to plasma proteins.

Materials:

-

¹⁴C-labeled this compound

-

Peripheral blood mononuclear cells (PBMCs) or a suitable cell line

-

Alpha 1 acid glycoprotein (AGP)

-

Culture medium

-

Scintillation fluid and counter

Procedure:

-

Protein Binding:

-

Incubate ¹⁴C-labeled this compound with varying concentrations of AGP in culture medium.

-

Separate the protein-bound and free drug using a method like equilibrium dialysis or ultrafiltration.

-

Measure the radioactivity in both fractions to determine the percentage of bound and free drug.

-

-

Cellular Uptake:

-

Incubate cells with a fixed concentration of ¹⁴C-labeled this compound in the presence of varying concentrations of AGP.

-

At different time points, wash the cells extensively with cold buffer to remove extracellular drug.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Correlate the intracellular concentration of the drug with the extracellular concentration of AGP and the free drug fraction.[7][8]

-

References

- 1. Processing sites in the human immunodeficiency virus type 1 (HIV-1) Gag-Pro-Pol precursor are cleaved by the viral protease at different rates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Activity Relationships of Rationally Designed Ritonavir Analogues: Impact of Side-Group Stereochemistry, Headgroup Spacing, and Backbone Composition on the Interaction with CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human serum alpha 1 acid glycoprotein reduces uptake, intracellular concentration, and antiviral activity of this compound, an inhibitor of the human immunodeficiency virus type 1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human serum alpha 1 acid glycoprotein reduces uptake, intracellular concentration, and antiviral activity of this compound, an inhibitor of the human immunodeficiency virus type 1 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of human immunodeficiency virus 1 protease in vitro: rational design of substrate analogue inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]

- 11. DSpace [repository.escholarship.umassmed.edu]

- 12. Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours - PMC [pmc.ncbi.nlm.nih.gov]

A-80987: A Technical Guide to its Role in Blocking HIV-1 Polyprotein Cleavage

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-80987 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. By blocking the protease-mediated cleavage of viral polyproteins, this compound prevents the maturation of infectious virions. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its inhibitory activity, and the experimental protocols used for its characterization.

Introduction: The Critical Role of HIV-1 Protease in Viral Maturation

The human immunodeficiency virus type 1 (HIV-1) relies on the precise and timely cleavage of its Gag and Gag-Pol polyproteins to produce mature, infectious viral particles. This essential step is carried out by the viral protease. The Gag polyprotein is cleaved to yield structural proteins such as matrix (MA), capsid (CA), and nucleocapsid (NC), which form the core of the new virion. The Gag-Pol polyprotein, produced by a ribosomal frameshift, is processed to release the viral enzymes reverse transcriptase (RT), integrase (IN), and the protease itself. Inhibition of this proteolytic processing results in the assembly of immature, non-infectious virions, making the HIV-1 protease a key target for antiretroviral therapy.

This compound was developed as a specific inhibitor of the HIV-1 protease. Its mechanism of action is centered on binding to the active site of the enzyme, thereby preventing the hydrolysis of the polyprotein substrates.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the HIV-1 protease. It is designed to mimic the transition state of the natural peptide substrates of the protease, allowing it to bind with high affinity to the enzyme's active site. This binding event physically obstructs the access of the viral polyproteins to the catalytic residues of the protease, effectively halting the cleavage process.

dot

Caption: HIV-1 polyprotein processing and its inhibition by this compound.

Quantitative Analysis of Inhibitory Activity

The potency of this compound as an HIV-1 protease inhibitor is determined through enzymatic and cell-based assays. The key parameters are the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki).

The antiviral efficacy of this compound is influenced by its intracellular concentration, which can be affected by plasma protein binding.

| Parameter | Value | Cell Line | Condition | Reference |

| Antiviral Activity (IC90) | 0.1 - 4 µM | ATH8 (CD4+) | HIV-1IIIB infection | [1] |

| Antiviral Activity | Complete inhibition at 0.75 - 2 µM | Monocytes/Macrophages | HIV-1Ba-L infection | [1] |

| Effect of Serum Protein | Antiviral activity reduced by binding to alpha 1 acid glycoprotein | PBMC and MT-2 cells | HIV-1 infection | [2] |

Experimental Protocols

HIV-1 Protease Enzymatic Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against purified HIV-1 protease.

dot

References

Methodological & Application

Application Notes and Protocols for A-80987 In Vitro HIV Replication Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-80987 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1] HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a necessary step for the production of infectious virions. Inhibition of this enzyme leads to the formation of immature, non-infectious viral particles, thus halting the spread of the virus. This document provides detailed protocols for assessing the in vitro antiviral activity of this compound against HIV-1 replication in relevant cell-based assays. The primary method described is the quantification of HIV-1 p24 antigen, a core viral protein, in the supernatant of infected cell cultures.

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 protease. By binding to the active site of the enzyme, it prevents the processing of the Gag and Gag-Pol polyproteins, which are essential for the formation of the mature viral core and the activation of viral enzymes such as reverse transcriptase and integrase. The antiviral efficacy of this compound is directly correlated with its intracellular concentration.[2]

Data Presentation

The antiviral activity of this compound is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of viral replication in a given assay.

| Compound | Cell Line | Assay Endpoint | IC50 (nM) | Reference |

| This compound | MT-2 Cells | p24 Antigen Levels | Data Not Found | Bilello et al., 1996 |

| This compound | PBMCs | p24 Antigen Levels | Data Not Found | Bilello et al., 1996 |

Note: While the primary literature confirms the antiviral activity of this compound in these cell lines, specific IC50 values were not available in the searched resources.

Experimental Protocols

In Vitro HIV-1 Replication Assay in MT-2 Cells and PBMCs

This protocol is based on the methodology for assessing the antiviral activity of HIV-1 protease inhibitors.

1. Materials

-

Cells:

-

MT-2 cells (human T-cell leukemia line)

-

Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy human donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).

-

-

Virus:

-

HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB) or clinical isolates. Viral stock titer should be predetermined.

-

-

Compound:

-

This compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

-

-

Reagents and Consumables:

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

-

Phytohemagglutinin (PHA)

-

Recombinant human Interleukin-2 (IL-2)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

HIV-1 p24 Antigen Capture ELISA kit

-

Triton X-100 lysis buffer (for p24 ELISA)

-

2. Experimental Workflow

Caption: Workflow for the in vitro HIV-1 replication assay.

3. Detailed Procedure

a. Cell Preparation:

-

MT-2 Cells: Maintain MT-2 cells in RPMI 1640 complete medium. Ensure cells are in the logarithmic growth phase before the assay.

-

PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with PHA (e.g., 2 µg/mL) for 2-3 days, then wash and culture in RPMI 1640 complete medium supplemented with IL-2 (e.g., 20 U/mL).

b. Assay Setup:

-

Prepare serial dilutions of this compound in RPMI 1640 complete medium. It is recommended to use a 3-fold or 5-fold dilution series to cover a wide range of concentrations. Include a "no drug" control (vehicle only).

-

Seed the target cells (MT-2 or stimulated PBMCs) into a 96-well plate at a density of approximately 1 x 10^5 cells per well in 100 µL of medium.

-

Add 50 µL of the diluted this compound to the appropriate wells.

-

Infect the cells by adding 50 µL of a predetermined dilution of the HIV-1 virus stock. The multiplicity of infection (MOI) should be optimized for the specific cell type and virus strain to ensure a robust infection that is not overly cytopathic within the assay duration. A typical MOI for acute infection assays is between 0.01 and 0.1.

-

Include uninfected cell controls (with and without the highest concentration of this compound) to assess cytotoxicity.

c. Incubation and Sample Collection:

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

-

After 5-7 days of incubation, carefully collect the cell-free supernatant from each well for p24 antigen analysis. Centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells before collecting the supernatant.

d. p24 Antigen Quantification:

-

Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit. Follow the manufacturer's instructions.

-

Briefly, this involves lysing the virus in the supernatant with Triton X-100, adding the lysate to microplate wells coated with a monoclonal anti-p24 antibody, and then detecting the captured p24 with a second, enzyme-linked anti-p24 antibody.

-

The absorbance is read on a microplate reader, and the concentration of p24 is determined by comparison to a standard curve generated with recombinant p24 antigen.

4. Data Analysis

-

Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the "no drug" control.

-

% Inhibition = [1 - (p24 concentration in treated well / p24 concentration in untreated control well)] x 100

-

-

Plot the percentage of inhibition against the log of the this compound concentration.

-

Determine the IC50 value by non-linear regression analysis using a sigmoidal dose-response curve.

Signaling Pathway and Drug Target

The primary target of this compound is the HIV-1 protease, a key enzyme in the viral maturation process.

Caption: Inhibition of HIV-1 protease by this compound.

Conclusion

The in vitro HIV-1 replication assay using p24 antigen quantification is a robust and reliable method for determining the antiviral potency of HIV-1 protease inhibitors like this compound. This protocol provides a framework for researchers to evaluate the efficacy of such compounds in both T-cell lines and primary human immune cells, which are the natural targets of HIV-1 infection. Careful optimization of assay parameters, such as cell density, viral input, and incubation time, is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for A-80987 Cell-Based Antiviral Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-80987 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1] The HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a process essential for the production of infectious virions.[2][3][4] Inhibition of this protease by agents such as this compound results in the formation of immature, non-infectious viral particles, thereby halting the spread of the virus.[4] The antiviral activity of this compound is directly correlated with its intracellular concentration.[2][3]

Cell-based assays are indispensable tools for evaluating the efficacy of antiviral compounds like this compound in a biologically relevant context.[5] These assays allow for the assessment of a compound's ability to penetrate cells and inhibit viral replication without causing undue cytotoxicity. This document provides detailed protocols for two common cell-based assays to determine the antiviral activity of this compound against HIV-1: the Cytopathic Effect (CPE) Inhibition Assay and the HIV-1 p24 Antigen Reduction Assay.

HIV-1 Protease Signaling Pathway and Inhibition by this compound

The HIV-1 protease is a key enzyme in the viral replication cycle. It functions as a dimer to cleave the Gag and Gag-Pol polyproteins at specific sites. This cleavage is a late-stage event in the viral life cycle, occurring during or shortly after the budding of new viral particles from the host cell. The products of this cleavage include structural proteins that form the mature viral core and enzymes like reverse transcriptase, integrase, and the protease itself. Inhibition of the protease by this compound prevents this maturation step, leading to the release of non-infectious virions.

References

Application Notes and Protocols for A-80987 in Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

Abstract